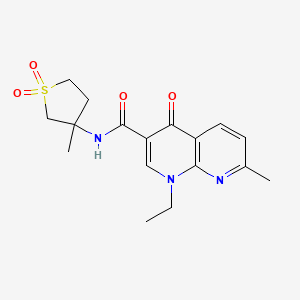

![molecular formula C13H9F2N3O2S2 B4623142 1-(3,4-difluorophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4623142.png)

1-(3,4-difluorophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 1-(3,4-difluorophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione often involves cyclization reactions and the use of manganese(II) catalysis. For instance, compounds with similar structures, such as 2-(5-methyl-1,3,4-thiadiazole-2-ylthio)-5-methyl-1,3,4-thiadiazole, have been synthesized through cyclization of thiosemicarbazide/thiohydrazide into the corresponding thiadiazole in the presence of manganese(II) nitrate or acetate, demonstrating a versatile approach to thiadiazole derivatives (Dani et al., 2013).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by various spectroscopic methods, including IR, NMR, and X-ray diffraction, providing detailed insights into their molecular geometry and electronic properties. For example, the geometry optimization of related compounds using DFT methods has revealed stable structures with negative HOMO and LUMO energy values, indicating a tendency towards stability and potential for interesting electronic properties (Dani et al., 2013).

Chemical Reactions and Properties

Compounds within this chemical family exhibit a range of chemical reactions, notably through their thiadiazole moieties. These reactions include cyclization and condensation processes, often facilitated by metal catalysis, leading to the formation of complex structures with potential biological activity. The synthesis pathways involve key steps such as loss of water or hydrogen sulfide, highlighting the compounds' reactivity and the role of thiadiazole as a versatile functional group (Dani et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structure, are closely linked to their molecular structure. X-ray diffraction studies provide insights into their crystalline forms, revealing monoclinic systems and the significance of intramolecular and intermolecular hydrogen bonding in stabilizing their structures. These properties are crucial for understanding the compounds' behavior in different environments and their potential applications (Dani et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with various reagents, define the compounds' applications and their potential as intermediates in organic synthesis. The electronic properties, such as HOMO-LUMO gaps, play a significant role in determining their chemical behavior, especially in reactions involving electron transfers. The versatility of the thiadiazole and pyrrolidinedione groups contributes to a wide range of chemical functionalities, making these compounds interesting subjects for further research (Dani et al., 2013).

Aplicaciones Científicas De Investigación

Environmental and Health Surveillance

Studies on environmental exposure to various compounds, including organophosphorus and pyrethroid pesticides, highlight the importance of monitoring chemical levels in human populations and their potential health impacts. For example, research in South Australia has investigated the extent of environmental exposure to neurotoxic insecticides in preschool children, emphasizing the significance of such studies for public health policy and regulation (Babina et al., 2012).

Clinical Tolerance and Toxicity Studies

Clinical studies on the tolerance of related compounds, such as cefazedone, offer insights into the methodologies for assessing the safety and potential side effects of chemical compounds in humans. These studies provide valuable data for developing drugs and understanding their interactions within the human body (Züllich & Sack, 1979).

Exposure and Risk Assessment

Research into the exposure and risk assessment of perfluorinated compounds in populations around the world underlines the global nature of chemical exposure and the need for comprehensive monitoring systems. This research helps in understanding the distribution, persistence, and potential health effects of these compounds, contributing to the development of guidelines for exposure limits and safety standards (Kannan et al., 2004).

Metabolite Analysis and Toxicology

Investigations into the metabolism and toxicology of various substances, including novel psychoactive substances, highlight the complexity of human body interactions with chemical compounds. These studies contribute to the field of forensic toxicology and help in understanding the metabolic pathways, toxic effects, and potential for abuse of various compounds (Kusano et al., 2018).

Propiedades

IUPAC Name |

1-(3,4-difluorophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2N3O2S2/c1-6-16-17-13(21-6)22-10-5-11(19)18(12(10)20)7-2-3-8(14)9(15)4-7/h2-4,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKYDMUAGVMTHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SC2CC(=O)N(C2=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Difluorophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-cyano-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}-1-propen-1-yl)phenyl 2-chlorobenzoate](/img/structure/B4623060.png)

![N-[3-(diethylamino)propyl]-3-phenylpropanamide](/img/structure/B4623071.png)

![ethyl N-{[(1-benzyl-4-piperidinyl)amino]carbonyl}glycinate](/img/structure/B4623080.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,5-difluorophenyl)-2-furamide](/img/structure/B4623088.png)

![4-({[(3-acetylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4623098.png)

![3-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-2-methylbenzoic acid](/img/structure/B4623101.png)

![3-(2-fluorophenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4623118.png)

![5-bromo-2-methoxy-3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4623123.png)

![7-(2-furyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4623136.png)

![N-1,3-benzodioxol-5-yl-3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B4623149.png)